2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
One compound containing the tmp group was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin . This suggests that 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile might have a similar mode of action.
Biochemical Pathways
The tmp group has been associated with the inhibition of several biochemical pathways, including those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These pathways play crucial roles in cell division, protein folding, oxidative stress response, histone demethylation, signal transduction, drug efflux, and cell proliferation, respectively .
Result of Action
Compounds containing the tmp group have been associated with notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
The TMP group, which is part of the 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile structure, has been found to interact with various enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multistep reactions. One common method includes the Stetter reaction followed by Paal-Knorr pyrrole synthesis . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, flash chromatography using hexane and ethyl acetate as diluents is commonly employed to purify the final product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of scaling up laboratory synthesis to industrial levels involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the trimethoxyphenyl and carbonitrile groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential anti-cancer properties due to its ability to inhibit tubulin polymerization and other critical biological targets . Additionally, it has shown promise in anti-fungal, anti-bacterial, and anti-viral research, making it a valuable compound in the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other trimethoxyphenyl-containing molecules such as colchicine, podophyllotoxin, and combretastatin derivatives . These compounds share structural similarities and exhibit comparable biological activities, particularly in their anti-cancer properties .
Uniqueness: What sets 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile apart is its unique indeno[1,2-b]pyridine scaffold, which provides distinct binding properties and enhances its stability compared to other trimethoxyphenyl derivatives . This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-12-16(11-24)19(13-9-17(27-2)23(29-4)18(10-13)28-3)20-21(25-12)14-7-5-6-8-15(14)22(20)26/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQONWMBCRIYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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